![molecular formula C17H23FN2O B14144851 6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1'-cyclopentane]-1-carboxamide CAS No. 903192-49-4](/img/structure/B14144851.png)
6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1'-cyclopentane]-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1’-cyclopentane]-1-carboxamide is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a quinoline moiety, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1’-cyclopentane]-1-carboxamide typically involves the cyclization of para-fluoroaniline and acetone under the catalysis of para-toluenesulfonic acid. The reaction is carried out by heating the mixture, which facilitates the cyclization process. The weight ratio of para-fluoroaniline to para-toluenesulfonic acid is maintained at 1: (0.01-2). Water generated during the reaction is removed by direct distillation or azeotropic distillation with an inert solvent .
Industrial Production Methods
For industrial-scale production, the synthesis method described above is advantageous due to its low cost, high raw material conversion rate, high yield, safety, and environmental friendliness. The process does not require any special equipment, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1’-cyclopentane]-1-carboxamide undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds .
Scientific Research Applications
6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1’-cyclopentane]-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1’-cyclopentane]-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
- 6-fluoro-2,2,4-trimethyl-1,2-dihydroquinoline
Uniqueness
Compared to similar compounds, 6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1’-cyclopentane]-1-carboxamide stands out due to its unique spiro linkage, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
903192-49-4 |
|---|---|
Molecular Formula |
C17H23FN2O |
Molecular Weight |
290.38 g/mol |
IUPAC Name |
6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1'-cyclopentane]-1-carboxamide |
InChI |
InChI=1S/C17H23FN2O/c1-12-11-17(8-4-5-9-17)20(16(21)19(2)3)15-7-6-13(18)10-14(12)15/h6-7,10,12H,4-5,8-9,11H2,1-3H3 |
InChI Key |
GCZHPFCMZLVLLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCCC2)N(C3=C1C=C(C=C3)F)C(=O)N(C)C |
solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


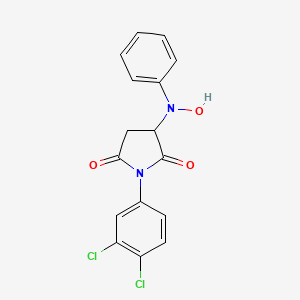
![2-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14144783.png)
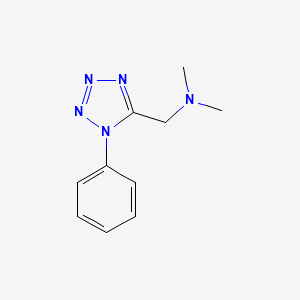
![Tert-butyl[(3,5-dimethoxyphenyl)methyl]amine](/img/structure/B14144798.png)
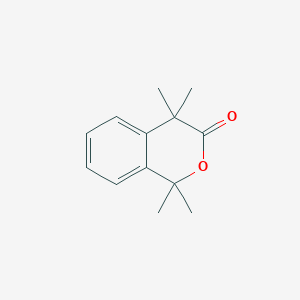



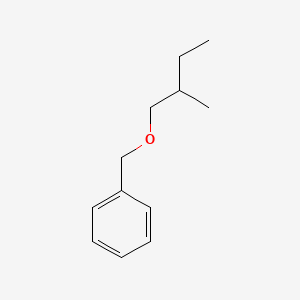
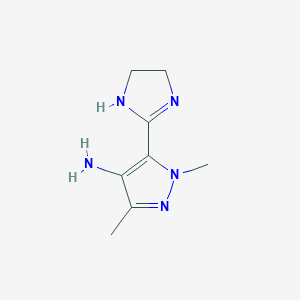
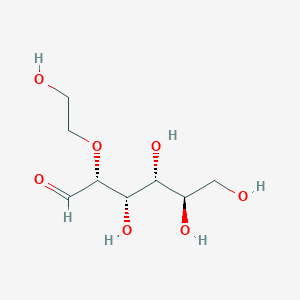

![1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine](/img/structure/B14144833.png)

